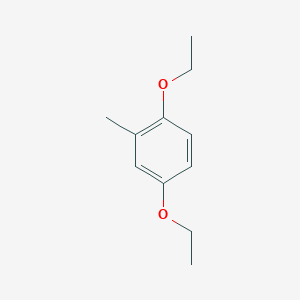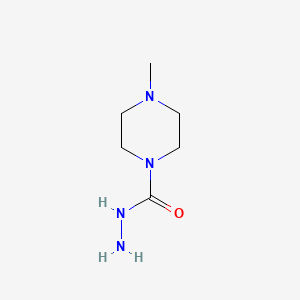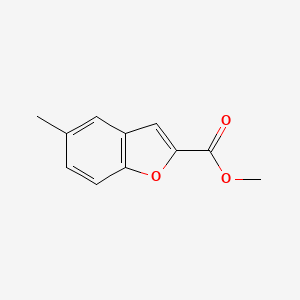
2,5-Diethoxytoluene
Overview
Description
“2,5-Diethoxytoluene” is a methoxy methyl benzene derivative . It has been synthesized from 2-methylhydroquinone . It is one of the volatile constituents identified from beechwood creosote and Tuber brumale species .
Synthesis Analysis
“this compound” has been synthesized from 2-methylhydroquinone . More details about its synthesis are not available in the search results.
Molecular Structure Analysis
The molecular formula of “this compound” is C9H12O2 . Its average mass is 152.190 Da and its monoisotopic mass is 152.083725 Da .
Physical And Chemical Properties Analysis
“this compound” is a liquid at 20°C . Its boiling point is 222.4±20.0 °C at 760 mmHg . The vapour pressure is 0.2±0.4 mmHg at 25°C . The enthalpy of vaporization is 44.0±3.0 kJ/mol . The flash point is 81.9±21.3 °C . The index of refraction is 1.490 . The molar refractivity is 44.4±0.3 cm3 . The polar surface area is 18 Å2 . The polarizability is 17.6±0.5 10-24 cm3 . The surface tension is 29.5±3.0 dyne/cm . The molar volume is 153.7±3.0 cm3 .
Scientific Research Applications
1. Covalent Organic Frameworks
2,5-Diethoxytoluene has been utilized in the synthesis of covalent organic frameworks (COFs). For instance, Uribe-Romo et al. (2011) reported the formation of COFs using 2,5-diethoxyterephthalohydrazide, which yielded crystalline materials with excellent chemical and thermal stability and permanent porosity. These materials expand the possibilities for porous materials applications (Uribe-Romo et al., 2011).
2. Polymer Synthesis
Delmotte et al. (1995) explored the polymerization of 2,5-diethoxy-1,4-phenylenedimethylene-bis(tetrahydrothiophenium chloride), leading to 2,5-diethoxy-poly(phenylenevinylene) precursor. They found that elimination during polymerization using NaOH yielded polymers with specific structural units, significantly impacting their photoluminescence properties (Delmotte et al., 1995).
3. Aromatic Compound Synthesis
In a study by Kecskeméti et al. (2008), this compound derivatives were used in the adsorption and reaction pathways on pure and Mo2C-containing ZSM-5 catalysts. This process led to the formation of various olefins and aromatics, demonstrating the compound's utility in producing aromatic compounds (Kecskeméti et al., 2008).
4. Bio-based Polyester Monomer Production
Zhang et al. (2015) discussed the use of 2,5-furandicarboxylic acid (FDCA), derived from compounds including this compound, as a potential replacement for petroleum-based monomers in polyester production. This application is significant for developing sustainable and bio-based polyesters (Zhang et al., 2015).
5. Organic Synthesis
Figueira et al. (2008) studied this compound derivatives in the preparation of oligo(phenyleneethynylene)s. These compounds showed significant impact on the packing and intermolecular interactions of molecules, which is crucial for the synthesis of complex organic molecules (Figueira et al., 2008).
Safety and Hazards
“2,5-Diethoxytoluene” causes skin irritation and serious eye irritation . After handling, skin should be washed thoroughly . Protective gloves, eye protection, and face protection should be worn . If eye irritation persists, medical advice or attention should be sought . If it gets on the skin, it should be washed with plenty of soap and water . If skin irritation occurs, medical advice or attention should be sought . Contaminated clothing should be removed and washed before reuse .
Biochemical Analysis
Biochemical Properties
It is known that it is a methoxy methyl benzene derivative . It has been synthesized from 2-methylhydroquinone
Cellular Effects
It is known that it is one of the volatile constituents identified from beechwood creosote
Molecular Mechanism
It is known that it may be used as a reagent in the synthesis of 2,5-dimethoxy-4-methylbenzaldehyde-7-14 C . Its IR spectrum has been used to establish the methyl group migration in the acid catalyzed rearrangement of 4-methoxy-4-methylcyclohexadienone .
Properties
IUPAC Name |
1,4-diethoxy-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-4-12-10-6-7-11(13-5-2)9(3)8-10/h6-8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFVHORAWWWSQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00493514 | |
| Record name | 1,4-Diethoxy-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00493514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41901-72-8 | |
| Record name | 1,4-Diethoxy-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00493514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(tert-Butyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1626753.png)


![2-Allyl-4-methylbenzo[b]thiophene](/img/structure/B1626757.png)





![1H-Pyrrolo[2,3-b]pyridine-1-ethanol](/img/structure/B1626767.png)

![5-[(2E)-But-2-en-1-yl]-2,3,4-trihydroxybenzaldehyde](/img/structure/B1626769.png)
